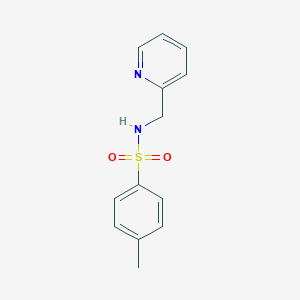

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-11-5-7-13(8-6-11)18(16,17)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXVYQURGLFLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352659 | |

| Record name | 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75391-97-8 | |

| Record name | 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. The document details a robust synthetic protocol, rooted in established chemical principles, and offers insights into the critical parameters governing the reaction's success. A thorough discussion of purification techniques and analytical characterization is included to ensure the isolation of a highly pure product. Furthermore, this guide explores the mechanistic rationale behind the synthetic strategy and discusses the potential biological significance of the target compound in the context of related sulfonamide derivatives.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this versatile scaffold has been integral to the development of drugs with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. The unique electronic and structural features of the sulfonamide moiety allow it to act as a bioisostere for other functional groups and to engage in key hydrogen bonding interactions with biological targets.

This guide focuses on the synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, a molecule that combines the well-established p-toluenesulfonyl (tosyl) group with a 2-(aminomethyl)pyridine moiety. This combination is of particular interest as the pyridine ring can introduce additional binding interactions and modulate the physicochemical properties of the molecule, potentially leading to novel therapeutic applications.

Synthetic Strategy and Mechanistic Considerations

The most direct and widely employed method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the case of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, this involves the reaction of p-toluenesulfonyl chloride with 2-(aminomethyl)pyridine.

The Core Reaction: Nucleophilic Acyl Substitution

The fundamental reaction mechanism is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the protonated sulfonamide. A base is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the sulfonamide nitrogen, driving the reaction to completion.

Causality Behind Experimental Choices

Choice of Reagents:

-

p-Toluenesulfonyl Chloride (TsCl): This is a readily available and highly reactive sulfonylating agent. The tosyl group is also a good protecting group for amines, highlighting its stability.

-

2-(Aminomethyl)pyridine: This is the amine source, providing the pyridinylmethyl moiety. It is a primary amine, which readily reacts with sulfonyl chlorides.

-

Pyridine as a Base and Catalyst: A non-nucleophilic base is crucial to scavenge the HCl produced. While other bases like triethylamine can be used, pyridine is often preferred. It can also act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a highly reactive N-tosylpyridinium salt, which is then attacked by the amine. This catalytic pathway can accelerate the reaction rate.

Choice of Solvent:

-

Dichloromethane (DCM): A common solvent for this type of reaction is an aprotic solvent like dichloromethane. It is effective at dissolving both the sulfonyl chloride and the amine, providing a homogenous reaction medium. It is also relatively inert under the reaction conditions.

Control of Reaction Conditions:

-

Temperature: The reaction is typically carried out at room temperature. While gentle heating can sometimes be used to increase the reaction rate, it is important to monitor for potential side reactions.

-

pH: Maintaining a basic environment is critical. Insufficient base can lead to the protonation of the amine starting material, reducing its nucleophilicity and slowing down the reaction. Interestingly, a study on the reaction of 2-(aminomethyl)pyridine with 4-toluenesulfonyl chloride in CH2Cl2 at pH 8 reported the formation of a rearranged product, 4-Methyl-N-[(E)-4-methyl-1-(4-methyl-phenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide[1]. This underscores the importance of carefully controlling the reaction conditions to favor the formation of the desired N-substituted sulfonamide.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous sulfonamides.

Materials and Equipment

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 |

| 2-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 |

| Pyridine | C₅H₅N | 79.10 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Hexanes | C₆H₁₄ | 86.18 |

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for TLC visualization

Step-by-Step Synthesis

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)pyridine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product, as identified by TLC, should be combined and the solvent removed in vacuo. Further purification can be achieved by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to yield the final product as a crystalline solid.

Characterization and Validation

Thorough characterization of the synthesized 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is essential to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | The spectrum should show characteristic peaks for the aromatic protons of the tosyl and pyridine rings, a singlet for the methyl group of the tosyl moiety, a doublet for the methylene bridge, and a triplet for the NH proton of the sulfonamide. The integration of these peaks should correspond to the number of protons in the molecule. |

| ¹³C NMR (Carbon NMR) | The spectrum will display distinct signals for all the carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the aromatic carbons of both rings. |

| FT-IR (Infrared Spectroscopy) | Key vibrational bands are expected for the N-H stretch of the sulfonamide, C-H stretches of the aromatic and aliphatic groups, S=O stretches (asymmetric and symmetric) of the sulfonyl group, and C=C and C=N stretches of the aromatic rings. |

| MS (Mass Spectrometry) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₄N₂O₂S, MW: 262.33 g/mol ). Fragmentation patterns can provide further structural confirmation. |

Physical Properties

-

Melting Point: A sharp melting point range for the recrystallized product is indicative of high purity.

-

Appearance: The pure compound is expected to be a white or off-white crystalline solid.

Potential Applications and Biological Significance

While the specific biological activities of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide are not extensively reported, the broader class of sulfonamides exhibits a wide range of pharmacological effects.

-

Antimicrobial Activity: Many sulfonamide derivatives are known for their antibacterial and antifungal properties. The incorporation of a pyridine ring could modulate this activity.

-

Anticancer Activity: Sulfonamides have been investigated as anticancer agents, with some derivatives showing inhibitory activity against enzymes like carbonic anhydrase, which is overexpressed in some tumors.

-

Antileishmanial Activity: A structurally related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated activity against Leishmania donovani, the causative agent of visceral leishmaniasis[2]. This suggests that the N-(pyridin-2-ylmethyl)benzenesulfonamide scaffold may be a promising starting point for the development of new antileishmanial drugs.

Further biological evaluation of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is warranted to explore its therapeutic potential.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach to the synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. By understanding the underlying reaction mechanism and the rationale behind the chosen experimental conditions, researchers can confidently and efficiently produce this valuable compound. The provided protocol for synthesis, purification, and characterization serves as a robust starting point for further investigation into the chemical and biological properties of this and related sulfonamide derivatives. The potential for diverse biological activities makes this class of compounds a rich area for future research and drug discovery.

References

- Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. (2021). Modern Chemistry, 9(3), 46-51.

- Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2022).

-

4-Methyl-N-pyridin-2-YL-benzenesulfonamide. PubChem. Retrieved from [Link]

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249.

- Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 117-124.

-

4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. PubChem. Retrieved from [Link]

-

Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. (2016). Drug Design, Development and Therapy, 10, 1865–1873.

- 4-Methyl-N-[(E)-4-methyl-1-(4-methyl-phenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(8), o1891.

- Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (2014). Acta Poloniae Pharmaceutica, 71(5), 811-818.

-

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem. Retrieved from [Link]

-

Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. ResearchGate. Retrieved from [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Retrieved from [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry. Retrieved from [Link]

-

Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Retrieved from [Link]

-

(PDF) 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Retrieved from [Link]

-

Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

4 Methyl N 2 quinolinyl benzenesulfonamide. mzCloud. Retrieved from [Link]

- Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2021). Journal of Chemical and Pharmaceutical Research, 13(7), 1-6.

- Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (2023). Molecules, 28(14), 5484.

- Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024). Preprints.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

This guide provides a comprehensive framework for the in vitro evaluation of the novel chemical entity, 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. As the specific biological activity of this compound is yet to be fully elucidated, this document outlines a tiered, multi-faceted screening approach. This strategy is designed to efficiently identify potential therapeutic applications and assess the compound's drug-like properties, guiding further research and development efforts. Our approach is grounded in established scientific principles and incorporates insights from the known activities of structurally related sulfonamides.

Introduction and Rationale

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a well-established pharmacophore with a broad spectrum of biological activities. The presence of a pyridine ring suggests potential interactions with various biological targets through hydrogen bonding and π-π stacking. While the specific biological target of this molecule is unknown, a closely related analog, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated anti-leishmanial activity.[1] This provides a rational starting point for our investigation.

This guide will detail a systematic in vitro evaluation workflow, commencing with fundamental physicochemical characterization and cytotoxicity assessment, followed by a broad-based screening for potential antimicrobial, anticancer, and enzyme inhibitory activities. Finally, we will outline essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to provide an early assessment of the compound's pharmacokinetic profile.

Physicochemical Characterization

Prior to biological evaluation, a thorough characterization of the compound's physical and chemical properties is paramount for ensuring data quality and reproducibility.

Table 1: Physicochemical Properties of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [2] |

| Molecular Weight | 262.33 g/mol | [2] |

| IUPAC Name | 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | PubChem |

| Solubility | To be determined experimentally | |

| LogP | To be determined experimentally | |

| pKa | To be determined experimentally |

Note: Experimental determination of solubility, LogP, and pKa is a critical first step as these properties significantly influence biological activity and assay design.

Tier 1: Foundational In Vitro Assessment

This initial tier focuses on establishing the compound's baseline cytotoxicity and exploring its potential as an antimicrobial agent, a common activity for sulfonamides.

General Cytotoxicity Assessment

Rationale: It is essential to determine the concentration range at which 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exhibits cytotoxic effects on mammalian cells. This information is crucial for interpreting the results of subsequent targeted assays and for establishing a preliminary therapeutic window.[3][4][5]

Experimental Protocol: LDH Release Assay

-

Cell Culture: Culture a panel of representative human cell lines (e.g., HEK293 for normal kidney cells, HepG2 for liver cells) in appropriate media until they reach approximately 80% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in the appropriate cell culture medium. The concentration range should be broad, for example, from 0.1 µM to 100 µM.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100). Incubate the plates for 24 to 48 hours.

-

LDH Measurement: After incubation, collect the cell culture supernatant. Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the compound relative to the positive control. Determine the CC50 (50% cytotoxic concentration) value.

Expected Outcome: A dose-response curve will be generated, from which the CC50 value can be determined. This value will guide the concentration selection for subsequent cell-based assays.

Antimicrobial Screening

Rationale: The sulfonamide moiety is a well-known antibacterial pharmacophore.[6][7] Therefore, a preliminary screen for antimicrobial activity is a logical step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome: The MIC values will indicate the potency of the compound against the tested bacterial strains.

Tier 2: Targeted Biological Screening

Based on the structural similarity to a known anti-leishmanial agent and the broad potential of sulfonamides, this tier explores more specific therapeutic areas.

Anti-leishmanial Activity

Rationale: The structural analog, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has shown activity against Leishmania donovani.[1] Therefore, evaluating our compound of interest against this parasite is a high-priority investigation.

Experimental Protocol: In Vitro Anti-promastigote and Anti-amastigote Assays

Anti-promastigote Assay:

-

Culture of Promastigotes: Culture Leishmania donovani promastigotes in M199 medium supplemented with fetal bovine serum.

-

Compound Treatment: In a 96-well plate, add promastigotes to serial dilutions of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

-

Incubation: Incubate the plate at 25°C for 72 hours.

-

Viability Assessment: Determine the number of viable promastigotes using a resazurin-based assay or by direct counting with a hemocytometer.

-

IC50 Determination: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Anti-amastigote Assay:

-

Macrophage Infection: Seed murine macrophages (e.g., J774A.1) in a 96-well plate and infect them with L. donovani promastigotes. Allow the parasites to transform into amastigotes within the macrophages.

-

Compound Treatment: Treat the infected macrophages with serial dilutions of the compound for 72 hours.

-

Staining and Visualization: Fix the cells and stain with Giemsa.

-

Quantification: Determine the number of amastigotes per macrophage by microscopy.

-

IC50 Determination: Calculate the IC50, the concentration that reduces the number of amastigotes by 50%.

Expected Outcome: The IC50 values for both promastigote and amastigote stages will determine the compound's efficacy as a potential anti-leishmanial agent.

Anticancer Screening

Rationale: Many novel sulfonamide derivatives have been investigated as potential anticancer agents.[8] A preliminary screen against a panel of cancer cell lines is warranted.

Experimental Protocol: Antiproliferative Assay (MTT or a similar viability assay)

-

Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Cell Seeding and Treatment: Follow a similar protocol as the general cytotoxicity assay (Section 3.1), seeding the cancer cells and treating them with a range of concentrations of the compound.

-

Viability Measurement: After 72 hours of incubation, assess cell viability using an MTT assay or a similar colorimetric or fluorometric method.

-

GI50 Determination: Calculate the GI50 (50% growth inhibition) concentration for each cell line.

Expected Outcome: The GI50 values will indicate the compound's potency and selectivity against different cancer cell types.

Enzyme Inhibition Screening

Rationale: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and kinases.[9][10][11] A screen against a panel of relevant enzymes can uncover specific molecular targets.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate: Use purified human carbonic anhydrase II (hCA II) and p-nitrophenyl acetate as the substrate.

-

Assay Procedure: In a 96-well plate, pre-incubate hCA II with various concentrations of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Spectrophotometric Measurement: Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400 nm.

-

IC50 Determination: Calculate the IC50 value from the dose-response curve.

Expected Outcome: The IC50 value will quantify the compound's inhibitory activity against carbonic anhydrase.

Tier 3: Preliminary ADME Profiling

Rationale: Early assessment of a compound's ADME properties is critical for its development as a drug.[12][13][14] These in vitro assays provide valuable data to predict in vivo pharmacokinetics.

Table 2: Key In Vitro ADME Assays

| Assay | Purpose | Experimental System |

| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes. | Human liver microsomes |

| CYP450 Inhibition | To evaluate the potential for drug-drug interactions. | Recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) |

| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Human plasma |

| Permeability | To predict the compound's absorption across the intestinal barrier. | Caco-2 cell monolayer |

Experimental Workflow: In Vitro ADME Profiling

Caption: A streamlined workflow for the in vitro ADME assessment.

Data Interpretation and Future Directions

The collective data from these in vitro assays will provide a comprehensive initial profile of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

-

Promising Activity: If the compound demonstrates potent and selective activity in a particular assay (e.g., anti-leishmanial, anticancer, or specific enzyme inhibition) with low cytotoxicity, further investigation into its mechanism of action is warranted. This could involve more detailed enzymatic studies, cellular pathway analysis, and eventually, in vivo efficacy studies.

-

Moderate Activity: If the compound shows moderate activity across multiple assays, structure-activity relationship (SAR) studies would be the next logical step to optimize its potency and selectivity.

-

High Cytotoxicity or Poor ADME Profile: If the compound exhibits high general cytotoxicity or has a poor ADME profile, it may be deprioritized for further development unless its on-target potency is exceptionally high and warrants medicinal chemistry efforts to mitigate these liabilities.

This structured, in-depth technical guide provides a robust framework for the initial in vitro evaluation of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, enabling researchers to make informed decisions about its potential as a novel therapeutic agent.

References

-

Selvita. In Vitro ADME. Available from: [Link].

-

baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link].

-

RSC Publishing. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Available from: [Link].

-

PubMed. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Available from: [Link].

-

National Center for Biotechnology Information. 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. In: PubChem Compound Summary for CID 99309642. Available from: [Link].

-

National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link].

-

National Center for Biotechnology Information. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Available from: [Link].

-

ACS Publications. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Available from: [Link].

-

ResearchGate. Structures of sulfonamide derivatives having enzyme inhibition activity. Available from: [Link].

-

PubMed. Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. Available from: [Link].

-

National Center for Biotechnology Information. 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. In: PubChem Compound Summary for CID 402911. Available from: [Link].

-

ResearchGate. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Available from: [Link].

-

MDPI. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available from: [Link].

-

National Center for Biotechnology Information. 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. In: PubChem Compound Summary for CID 651192. Available from: [Link].

-

National Center for Biotechnology Information. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Available from: [Link].

-

PubMed. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Available from: [Link].

-

National Center for Biotechnology Information. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available from: [Link].

-

World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link].

-

International Journal of Advanced Research. Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. Available from: [Link].

-

National Center for Biotechnology Information. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available from: [Link].

-

National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In: Assay Guidance Manual. Available from: [Link].

Sources

- 1. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | C13H14N2O2S | CID 651192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents [journalijar.com]

- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide|CAS 91393-33-8 [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selvita.com [selvita.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide solubility in DMSO and other solvents

An In-Depth Technical Guide to the Solubility of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide for Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. Solubility is a critical determinant of a compound's developability, influencing its absorption, distribution, and ultimately, its bioavailability and therapeutic efficacy. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers and drug development scientists a robust framework for understanding and experimentally determining the solubility of this compound.

Based on its molecular structure, which features both polar (pyridin-2-ylmethyl, sulfonamide) and non-polar (4-methylbenzenesulfonamide) moieties, 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is predicted to exhibit high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and limited solubility in aqueous media, a property that is likely pH-dependent. This guide details the physicochemical properties that govern this behavior, presents solubility data from closely related analogs, and provides a rigorous, step-by-step protocol for empirical solubility determination using the gold-standard isothermal shake-flask method.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. Poor aqueous solubility is a leading cause of low oral bioavailability, which can compromise the therapeutic potential of an otherwise potent molecule.[1][2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are imperative during the early stages of drug development.

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold known for a wide range of biological activities.[3] As with all NCEs, characterizing its solubility is not merely an academic exercise; it is essential for:

-

Meaningful In Vitro Assays: Ensuring the compound is fully dissolved in assay buffers is critical to obtaining accurate and reproducible biological data. The use of co-solvents like DMSO is common practice.[4]

-

Formulation Development: Solubility data dictates the choice of excipients and the feasibility of developing various dosage forms, from oral tablets to parenteral solutions.[1]

-

Predicting In Vivo Performance: Aqueous solubility provides initial insights into the potential absorption and bioavailability of a drug candidate.

This guide serves as a detailed resource for scientists working with 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, providing the theoretical basis and practical tools needed to navigate the challenges associated with its solubility.

Molecular Profile and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is the guiding concept.[5] 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide possesses distinct regions of varying polarity, which dictates its interactions with different solvents.

Chemical Structure: 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

-

IUPAC Name: 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

-

Molecular Formula: C₁₃H₁₄N₂O₂S

The key structural features influencing its solubility are:

-

Toluene Ring: A non-polar, hydrophobic moiety.

-

Sulfonamide Group (-SO₂NH-): A polar group capable of acting as a hydrogen bond donor (the N-H) and acceptor (the O=S=O).

-

Pyridine Ring: A polar, aromatic heterocycle with a basic nitrogen atom that can act as a hydrogen bond acceptor and can be protonated at low pH.

-

Methylene Bridge (-CH₂-): A flexible, non-polar linker.

The interplay between the hydrophobic benzene ring and the hydrophilic sulfonamide and pyridine groups results in an amphiphilic molecule. A summary of its computed physicochemical properties, alongside a closely related analog, is presented below.

Table 1: Computed Physicochemical Properties

| Property | 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide[6] | 4-methyl-N-pyridin-2-yl-benzenesulfonamide[7] | Causality in Solubility |

|---|---|---|---|

| Molecular Weight | 262.33 g/mol | 248.30 g/mol | Higher molecular weight can negatively impact solubility. |

| XLogP3 | 1.7 | 1.9 | A positive value indicates a degree of lipophilicity, suggesting lower aqueous solubility. |

| H-Bond Donors | 1 | 1 | The N-H group on the sulfonamide can donate a hydrogen bond to polar protic solvents. |

| H-Bond Acceptors | 4 | 4 | The sulfonyl oxygens and pyridine nitrogen can accept hydrogen bonds, enhancing solubility in protic solvents. |

These properties predict that while the compound has polar features enabling interaction with polar solvents, its overall hydrophobicity (indicated by XLogP3) will limit its solubility in water.

Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium process. For a solid to dissolve in a liquid, the energy required to break the solute-solute forces (crystal lattice energy) and solvent-solvent forces must be overcome by the energy released from the formation of new solute-solvent interactions.

Dimethyl Sulfoxide (DMSO) as a Solvent: DMSO ( (CH₃)₂SO ) is a powerful, polar aprotic solvent. Its high dielectric constant and large dipole moment make it exceptionally effective at solvating a wide range of organic molecules, including many that are poorly soluble in water.[8] It can accept hydrogen bonds but does not donate them. For 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, the strong dipole-dipole interactions between DMSO and the polar sulfonamide and pyridine moieties are expected to overcome the crystal lattice energy, leading to high solubility. This makes DMSO an ideal solvent for preparing concentrated stock solutions for biological screening.

Solubility Profile of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Expected Solubility:

-

High Solubility: Expected in polar aprotic solvents such as DMSO , DMF, and NMP.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol , and some chlorinated solvents like dichloromethane .[9]

-

Low Solubility: Expected in non-polar solvents like hexane and cyclohexane .[10]

-

Poor to Very Low Solubility: Expected in water and aqueous buffers at neutral pH.

The following table summarizes experimental data for structurally similar sulfonamides, providing a valuable benchmark.

Table 2: Experimental Solubility of Structurally Related Sulfonamides

| Compound | Solvent System | Solubility | Source |

|---|---|---|---|

| 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | Aqueous Buffer (pH 7.4) | >39.5 µg/mL | PubChem[11] |

| 4-methoxy-N-pyridin-2-yl-benzenesulfonamide | Aqueous Buffer (pH 7.4) | >39.6 µg/mL | Benchchem[4] |

| N-benzyl-4-methyl-benzenesulfonamide | Chloroform, Dichloromethane | Slightly Soluble | ChemBK[9] |

| Sulfapyridine | Water (37°C) | 0.45 g/L (~450 µg/mL) | IUPAC-NIST[12] |

The data for the amino- and methoxy- analogs suggest that the aqueous solubility of the target compound is likely in the low µg/mL range, classifying it as poorly soluble.[4][11]

Experimental Protocol for Solubility Determination

To obtain definitive data, empirical measurement is essential. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility.[13] This protocol is designed to be self-validating by incorporating a robust calibration curve.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved solute in the clear supernatant is quantified, typically by HPLC-UV or UV-Vis spectrophotometry.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Workflow for solubility determination.

Step-by-Step Methodology

1. Preparation of Calibration Curve:

-

Rationale: An accurate calibration curve is essential for a self-validating system, ensuring the reliability of the final concentration measurement.

-

Procedure:

-

Accurately weigh ~5 mg of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide and dissolve it in a suitable organic solvent (e.g., DMSO or acetonitrile) to create a 1 mg/mL primary stock solution.

-

Perform serial dilutions of the primary stock to prepare at least five calibration standards of known concentrations.

-

Analyze each standard by HPLC-UV, recording the peak area at the compound's λ_max.

-

Plot peak area versus concentration and perform a linear regression. The curve is valid if the coefficient of determination (R²) is > 0.99.

-

2. Sample Preparation and Equilibration:

-

Rationale: Adding excess solid and allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility limit.

-

Procedure:

-

Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., DMSO, water, Phosphate-Buffered Saline pH 7.4) in a glass vial. The presence of visible solid is necessary.

-

Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For crystalline compounds, 48-72 hours may be necessary.

-

3. Phase Separation and Quantification:

-

Rationale: It is critical to completely remove any undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.

-

Procedure:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully remove an aliquot of the clear supernatant. Causality Check: Do not disturb the pellet. Alternatively, filter the suspension through a 0.22 µm PVDF filter; ensure the compound does not bind to the filter material by testing recovery.

-

Dilute the supernatant with the analysis solvent (mobile phase or a component of it) to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV under the same conditions used for the calibration curve.

-

4. Data Analysis:

-

Procedure:

-

Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the test solvent.

-

Report the result in appropriate units (e.g., mg/mL, µM) along with the solvent and temperature.

-

Factors Influencing Solubility

Several physical and chemical factors can significantly alter a compound's solubility.[5]

-

pH: The pyridine nitrogen in 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is basic and will become protonated at acidic pH. This cation formation will dramatically increase its solubility in aqueous media. Therefore, solubility should be tested across a range of pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be characterized if temperature sensitivity is a concern for formulation or storage.

-

Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol) can significantly enhance aqueous solubility, a common strategy in formulation development.

Conclusion

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound with an amphiphilic character, predicting a solubility profile highly dependent on the chosen solvent system. It is expected to be readily soluble in DMSO, making it suitable for the preparation of concentrated stock solutions for in vitro screening. Conversely, its aqueous solubility is anticipated to be low but can be significantly enhanced at lower pH values due to the protonation of the pyridine moiety.

Given the absence of published quantitative data, the importance of empirical determination cannot be overstated. The detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for researchers to generate the precise solubility data required for informed decision-making in the drug development process. This foundational knowledge is critical for advancing NCEs like 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide from the laboratory bench to potential clinical applications.

References

-

Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents Source: ResearchGate URL: [Link]

-

Title: 4-Methyl-N-pyridin-2-YL-benzenesulfonamide | C12H12N2O2S | CID 402911 Source: PubChem URL: [Link]

-

Title: 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S Source: PubChem URL: [Link]

-

Title: 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | C13H14N2O2S | CID 651192 Source: PubChem URL: [Link]

-

Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]

-

Title: Solubility prediction of sulfonamides at various temperatures using a single determination Source: ResearchGate URL: [Link]

-

Title: Photophysical properties of (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide; synthesis, characterization, wavefunction and docking studies Source: ResearchGate URL: [Link]

-

Title: Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: ResearchGate URL: [Link]

-

Title: Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N3O2S Source: IUPAC-NIST Solubility Data Series URL: [Link]

-

Title: Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]

-

Title: Determination and Confirmation of Sulfonamides Source: Food Safety and Inspection Service (FSIS) URL: [Link]

-

Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: MDPI URL: [Link]

-

Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane Source: Journal of the Chilean Chemical Society URL: [Link]

-

Title: N-BENZYL-4-METHYL-BENZENESULFONAMIDE - Physico-chemical Properties Source: ChemBK URL: [Link]

-

Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide|CAS 91393-33-8 [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | C13H14N2O2S | CID 651192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methyl-N-pyridin-2-YL-benzenesulfonamide | C12H12N2O2S | CID 402911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. srdata.nist.gov [srdata.nist.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: As of the date of this publication, detailed mechanistic studies and established cell culture protocols for 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide are not extensively available in the public scientific literature. The following application note is therefore constructed as a foundational guide for researchers initiating studies with this compound. It synthesizes general principles for the investigation of novel sulfonamide derivatives in a cell culture context, drawing upon the known biological activities of structurally related molecules. All protocols provided herein are intended as starting points and will require empirical optimization for specific cell lines and experimental endpoints.

Introduction: The Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Compounds bearing this moiety have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2] The versatility of the sulfonamide group allows for its interaction with a diverse range of biological targets, making derivatives of this class compelling candidates for drug discovery and development.[3] This guide focuses on providing a framework for the initial in vitro characterization of a specific derivative, 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Compound Details:

| IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |

| 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | C13H14N2O2S | 262.33 g/mol | Not readily available |

Data for a closely related isomer, 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, is available in PubChem (CID 651192). Researchers should verify the identity and purity of their specific compound.[4]

Postulated Mechanism of Action: A Starting Point for Investigation

While the precise molecular targets of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide are yet to be elucidated, the broader class of sulfonamides offers several plausible avenues for investigation. Many sulfonamides exert their effects by inhibiting key enzymes. For instance, some have been shown to target carbonic anhydrases, while others may interfere with signaling pathways critical for cell proliferation and survival.[1][3]

A recent study on a related compound, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), revealed its ability to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis.[5] This suggests that novel sulfonamide derivatives could modulate distinct cell death pathways.

Given the structural motifs of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, a primary hypothesis is its potential to function as an inhibitor of protein kinases or other enzymes involved in cellular signaling. The pyridinyl and methylphenyl groups may confer specificity for particular binding pockets.

Caption: Postulated mechanism of action for a novel benzenesulfonamide.

Essential First Steps: Stock Solution Preparation and Handling

Accurate and reproducible experimental results begin with the proper preparation and storage of the test compound.

3.1 Solubility Assessment:

The solubility of a novel compound is a critical parameter. While experimental data for 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is not available, many organic small molecules are readily soluble in dimethyl sulfoxide (DMSO).[6]

Protocol for Solubility Testing:

-

Weigh out a small, precise amount of the compound (e.g., 1 mg).

-

Add a defined volume of DMSO (e.g., 100 µL) to achieve a high concentration stock (e.g., 10 mg/mL).

-

Vortex thoroughly for 1-2 minutes.

-

Visually inspect for any undissolved particulate matter.

-

If the compound is not fully dissolved, gentle warming (up to 37°C) and further vortexing may be employed.

3.2 Preparation of a Concentrated Stock Solution:

A high-concentration stock solution in a suitable solvent like DMSO is essential for minimizing the final solvent concentration in cell culture media.[6]

Table 1: Example Stock Solution Concentrations

| Desired Stock Concentration | Mass of Compound (for 1 mL) |

| 10 mM | 2.62 mg |

| 20 mM | 5.25 mg |

| 50 mM | 13.12 mg |

Protocol:

-

Aseptically weigh the desired amount of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile, anhydrous DMSO.

-

Vortex until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

Safety Precautions:

-

Always handle unknown chemical compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) if available. For related compounds, hazards may include skin, eye, and respiratory irritation.[7]

-

Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated stock solutions.

In Vitro Assay Protocols: A Phased Approach

A tiered approach to in vitro testing is recommended, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic assays.[8][9]

4.1 Phase 1: Determining the Cytotoxic Profile

The initial goal is to determine the concentration range over which the compound affects cell viability.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed the cells of interest (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

4.2 Phase 2: Elucidating the Mode of Action

Based on the IC50 value obtained, subsequent assays can be designed to investigate the mechanism of cell death or growth inhibition.

Suggested Assays:

-

Apoptosis Assays: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.

-

Cell Cycle Analysis: Employ propidium iodide staining and flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

-

Western Blotting: Probe for key signaling proteins that may be modulated by the compound. Based on the activities of related sulfonamides, this could include markers of apoptosis (e.g., cleaved caspase-3, PARP), cell cycle regulators (e.g., cyclins, CDKs), or components of pathways like PI3K/mTOR.[3]

-

Colony Formation Assay: To assess the long-term effects on cell proliferation and survival.

Caption: A phased experimental workflow for in vitro evaluation.

Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. Successful execution of these initial experiments will establish a foundational understanding of the compound's biological activity and guide subsequent, more targeted investigations. Future studies could include target deconvolution experiments to identify specific binding partners, in vivo efficacy studies in relevant animal models, and further structure-activity relationship (SAR) analyses to optimize the compound's therapeutic potential.

References

-

PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Hourani, B., Al-Adham, I., & Al-Zoubi, H. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.

-

PubChem. (n.d.). 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Li, Y., et al. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Frontiers in Oncology, 12, 864335.

-

Genesis Drug Discovery & Development. (n.d.). Cell-Based Assays. Retrieved from [Link]

-

ResearchGate. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Retrieved from [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide|CAS 91393-33-8 [benchchem.com]

- 4. 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | C13H14N2O2S | CID 651192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methyl-N-pyridin-2-YL-benzenesulfonamide | C12H12N2O2S | CID 402911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cell-Based Assays | Genesis Drug Discovery & Development [gd3services.com]

- 9. nuvisan.com [nuvisan.com]

The Role of Benzenesulfonamide Derivatives in Oncology: Targeting Carbonic Anhydrase IX

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of benzenesulfonamide derivatives, particularly those akin to 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, in oncology research. While specific data for this exact molecule is limited, the broader class of benzenesulfonamides has shown significant promise as inhibitors of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression. This guide will focus on the rationale, protocols, and applications of these compounds as CA IX inhibitors.

Introduction: The Significance of Carbonic Anhydrase IX in Oncology

Solid tumors are often characterized by regions of low oxygen, a condition known as hypoxia. To survive and proliferate in this hostile microenvironment, cancer cells adapt their metabolism, leading to the production of acidic byproducts. Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is strongly induced by hypoxia and plays a crucial role in helping cancer cells manage this acidic stress.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps maintain a stable intracellular pH (pHi) conducive to cell survival, while contributing to the acidification of the extracellular space.[1][2] This extracellular acidosis promotes tumor invasion, metastasis, and resistance to therapy, making CA IX a highly attractive target for anticancer drug development.[1][3] Benzenesulfonamides are a class of compounds that have been extensively investigated as potent and selective inhibitors of CA IX.[4][5][6]

Mechanism of Action: How Benzenesulfonamides Inhibit CA IX

The catalytic activity of CA IX relies on a zinc ion (Zn²⁺) located within its active site. Benzenesulfonamide derivatives act as inhibitors by coordinating with this zinc ion through their sulfonamide group (-SO₂NH₂). This interaction blocks the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic function. The specificity of different benzenesulfonamide derivatives for CA IX over other carbonic anhydrase isoforms is determined by the interactions of their tailing moieties with the amino acid residues lining the active site cavity.[7][8]

Below is a diagram illustrating the signaling pathway influenced by CA IX and the point of intervention for benzenesulfonamide inhibitors.

Caption: Hypoxia-induced CA IX expression and its inhibition by benzenesulfonamides.

Application Notes: Investigating Benzenesulfonamides as CA IX Inhibitors

The following sections provide detailed protocols for the synthesis and evaluation of benzenesulfonamide derivatives as potential anticancer agents targeting CA IX.

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives can be achieved through various chemical routes. A common method involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. The "click chemistry" approach has also been successfully employed to generate diverse libraries of these compounds.[9]

General Synthetic Scheme:

Caption: A generalized workflow for the synthesis of benzenesulfonamide derivatives.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against purified CA IX. The assay measures the esterase activity of the enzyme, which is a well-established surrogate for its physiological CO₂ hydration activity.

Materials:

-

Purified recombinant human CA IX

-

4-Nitrophenyl acetate (NPA) as a substrate

-

Test compound (benzenesulfonamide derivative) dissolved in DMSO

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in the assay buffer.

-

Prepare a solution of CA IX in the assay buffer to a final concentration of 1-2 µM.

-

Prepare a stock solution of NPA in acetonitrile (e.g., 100 mM) and dilute it in the assay buffer to the desired final concentration just before use.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of the serially diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells.

-

Add 160 µL of the assay buffer to each well.

-

Add 20 µL of the CA IX solution to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction and Measure:

-

Initiate the enzymatic reaction by adding 20 µL of the NPA solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The product, 4-nitrophenol, is yellow.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

-

Quantitative Data Example:

| Compound | Target | IC₅₀ (nM) | Reference |

| Compound 4e | CA IX | 10.93 | [4] |

| Compound 4g | CA IX | 25.06 | [4] |

| Compound 4h | CA IX | 11.52 | [4] |

| Acetazolamide (Standard) | CA IX | 25 | [4] |

| SLC-0111 | CA IX | 45 | [5] |

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of benzenesulfonamide derivatives on the proliferation of cancer cells that endogenously express CA IX (e.g., HeLa, MDA-MB-231, HT29).

Materials:

-

CA IX-positive cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Test compound (benzenesulfonamide derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the cells for 48-72 hours. For hypoxia-related studies, the plate can be placed in a hypoxic chamber (e.g., 1% O₂).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

-

Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition).

-

Example of Expected Results:

| Cell Line | Compound | GI₅₀ (µM) | Reference |

| MDA-MB-231 | Compound 4e | 1.52 | [10] |

| MCF-7 | Compound 4e | 2.01 | [10] |

| UFH-001 | U-NO₂ | ~25 | [6] |

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines whether the growth-inhibitory effects of the benzenesulfonamide derivatives are due to the induction of apoptosis.

Materials:

-

CA IX-positive cancer cell line

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat them with the test compound at its GI₅₀ concentration for 24-48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the medium) by trypsinization.

-

Wash the cells with cold PBS and resuspend them in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of binding buffer to each sample.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or are necrotic.

-

Expected Outcome:

An effective CA IX inhibitor is expected to increase the percentage of apoptotic cells compared to the control group. For example, one study found that a benzenesulfonamide derivative increased the Annexin V-FITC positive population in MDA-MB-231 cells by 22-fold compared to the control.[4]

Conclusion and Future Directions

Benzenesulfonamide derivatives represent a promising class of compounds for the development of novel anticancer therapies targeting carbonic anhydrase IX. The protocols outlined in this guide provide a framework for the synthesis and in vitro evaluation of these inhibitors. Further preclinical development will require in vivo studies in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity profiles. Additionally, the development of radiolabeled sulfonamides for non-invasive imaging of CA IX expression in tumors holds great potential for patient stratification and monitoring treatment response.[3] The continued exploration of this chemical scaffold may lead to the discovery of potent and selective CA IX inhibitors with clinical utility.

References

-

Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed. Available at: [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

-

Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. Available at: [Link]

-

CAIX - Overview: Carbonic Anhydrase IX (CA-IX) Immunostain, Technical Component Only. Mayo Clinic Laboratories. Available at: [Link]

-

Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

-

Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC - NIH. Available at: [Link]

-

Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]

-

Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: [Link]

-

Carbonic anhydrase IX as an imaging and therapeutic target for tumors and metastases. PubMed. Available at: [Link]

-

Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. Available at: [Link]

-

Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available at: [Link]

-

Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. Available at: [Link]

-

The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PMC - NIH. Available at: [Link]

-

Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC - NIH. Available at: [Link]

-

[The role of carbonic anhydrase IX in the progression of malignant tumors - a potential therapeutic target?]. PubMed. Available at: [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. Available at: [Link]

-

Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. American Association for Cancer Research. Available at: [Link]

-

Regulation and role of carbonic anhydrase IX and use as a biomarker and therapeutic target in cancer. ResearchGate. Available at: [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. Available at: [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. Available at: [Link]

-

(PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]

-

Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. PubMed. Available at: [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central. Available at: [Link]

Sources

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The role of carbonic anhydrase IX in the progression of malignant tumors - a potential therapeutic target?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase IX as an imaging and therapeutic target for tumors and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 7. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

using 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide for HIV-1 capsid inhibition studies

Application Notes and Protocols for HIV-1 Capsid Inhibition Studies

Compound: 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide Target: Human Immunodeficiency Virus Type 1 (HIV-1) Capsid Protein (CA)

Introduction: The HIV-1 Capsid as a Strategic Antiviral Target

The Human Immunodeficiency Virus Type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. Far from being a passive container, the capsid is a dynamic structure that plays indispensable roles at multiple stages of the viral lifecycle.[1] It is critical for the reverse transcription of the viral RNA genome, the trafficking of the viral pre-integration complex (PIC) to the nucleus, and its subsequent disassembly (uncoating) to release the viral DNA for integration into the host genome.[1][2] During the late stages of infection, the capsid protein (CA) assembles to form new viral cores, a crucial step for producing infectious progeny virions.[1][3]